molecular formula C16H13Cl2NO2 B114365 3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one CAS No. 147779-27-9

3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one

Cat. No. B114365
M. Wt: 322.2 g/mol
InChI Key: CMRXBQQDQCZSRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one, also known as DHMPhQ, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This quinoline derivative has been synthesized using various methods and has shown promising results in several studies.

Mechanism Of Action

3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. 3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one also inhibits the activity of reactive oxygen species (ROS), which are involved in oxidative stress and cancer progression. Additionally, 3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one has been shown to have several biochemical and physiological effects, including reducing the production of pro-inflammatory cytokines, decreasing oxidative stress, and inducing apoptosis in cancer cells. 3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.

Advantages And Limitations For Lab Experiments

3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, 3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one has limited stability in aqueous solutions and may require special handling to prevent degradation.

Future Directions

For 3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one research could include investigating its effects on other signaling pathways involved in inflammation and cancer progression, optimizing its synthesis method for higher yields and purity, and exploring its potential for combination therapy with other drugs. Additionally, 3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one could be studied for its potential as a diagnostic tool for cancer detection and monitoring.

Synthesis Methods

3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one can be synthesized by several methods, including the reaction of 4-chloro-2-hydroxyacetophenone with 3,3-dichloroacetaldehyde in the presence of ammonium acetate, followed by the reaction with methyl anthranilate. Another method involves the reaction of 4-chloro-2-hydroxyacetophenone with 3,3-dichloroacetaldehyde and phenylhydrazine in the presence of acetic acid, followed by the reaction with methyl anthranilate. These methods have been optimized to obtain a high yield of 3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one.

Scientific Research Applications

3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one has been studied for its potential therapeutic properties, including its anti-inflammatory, antioxidant, and anticancer effects. Studies have shown that 3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which may help in the treatment of inflammatory diseases and cancer. 3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one has also shown promising results in inhibiting the growth of cancer cells in vitro and in vivo.

properties

CAS RN

147779-27-9

Product Name

3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one

Molecular Formula

C16H13Cl2NO2

Molecular Weight

322.2 g/mol

IUPAC Name

3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one

InChI

InChI=1S/C16H13Cl2NO2/c1-10-7-8-13-12(9-10)14(20)15(17,18)16(21,19-13)11-5-3-2-4-6-11/h2-9,19,21H,1H3

InChI Key

CMRXBQQDQCZSRC-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NC(C(C2=O)(Cl)Cl)(C3=CC=CC=C3)O

Canonical SMILES

CC1=CC2=C(C=C1)NC(C(C2=O)(Cl)Cl)(C3=CC=CC=C3)O

synonyms

4(1H)-Quinolinone, 3,3-dichloro-2,3-dihydro-2-hydroxy-6-methyl-2-phenyl-

Origin of Product

United States

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